Geosmin-d3

描述

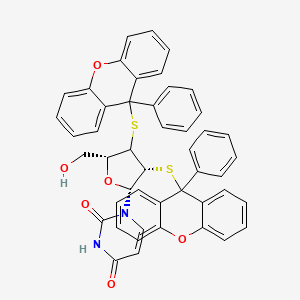

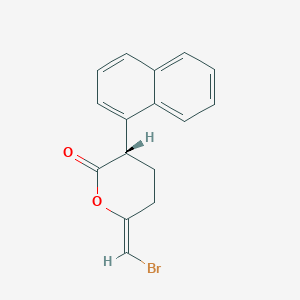

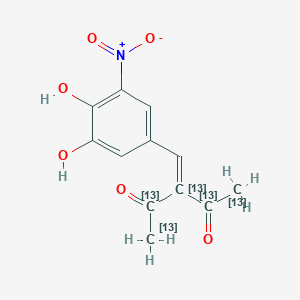

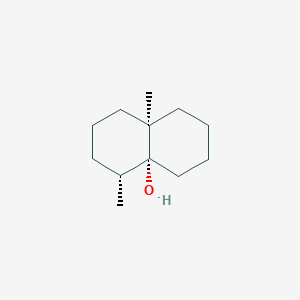

Geosmin-d3 is a labeled form of Geosmin . Geosmin is a major, volatile component of beet essence, and it has also been determined to be the potent earthy odor contaminant of fish, beans, and water .

Synthesis Analysis

By introducing Geosmin-d3 into a system, scientists can track its incorporation into downstream metabolites produced by the microbes. Analyzing the presence and distribution of these labeled metabolites allows researchers to understand the specific pathways and processes involved in geosmin production.

Molecular Structure Analysis

Geosmin is a natural bicyclic terpene with an earthy odor . The structure of geosmin was elucidated by biochemist Nancy N. Gerber . Researchers can leverage Geosmin-d3 as a tracer molecule to study the activity and metabolism of geosmin-producing microorganisms in various environments.

Chemical Reactions Analysis

Photocatalytic degradation of geosmin in the presence of radical scavengers was shown to be inhibited, as evidenced by the reduction in reaction rate coefficient (k’) from 0.055 to 0.038 min-1 . The hydroxyl radical reaction was thus shown to be the predominant process over direct photolysis by incident UV energy .

Physical And Chemical Properties Analysis

Geosmin is known as the smell of earth after rain, and it is detectable by humans at picomolar concentrations . Geosmin production is heavily conserved in actinobacteria, myxobacteria, cyanobacteria, some fungi, and red beets (Beta vulgaris L.), suggesting it strongly contributes to the fitness of these organisms .

科学研究应用

Detection and Quantification of Geosmin-Producing Cyanobacteria

Geosmin-d3 is used in the development of PCR and qPCR-based assays to effectively monitor geosmin-producing cyanobacteria . The gene encoding geosmin synthase (geoA) is used in these assays . This method has been found to be positively correlated with the cell density of Dolichospermum spp., a type of geosmin-producing cyanobacteria .

Prediction and Monitoring of Geosmin Producers in Aquatic Environments

The whole-cell qPCR analysis presents a high correlation between the copy number of geoA gene and cyanobacterial biomass . This suggests that these methods can be used for the rapid prediction and monitoring of geosmin producers in aquatic environments .

Monitoring of Geosmin-Producing Anabaena spp. in Reservoirs

Geosmin-d3 is used in a TaqMan probe method for detecting geosmin-producing cyanobacteria, Anabaena (Dolichospermum) spp., in reservoirs . The DNA concentrations may correspond with both the number of Anabaena spp. cells and the geosmin concentration .

Water Quality Assessment

Geosmin-d3 is used in water quality assessment, as the amount of geosmin in drinking water is limited legally and requires regular monitoring . The approaches for detecting geosmin are generally based on gas chromatography–mass spectrometry (GC/MS), which requires experienced personnel or sophisticated instrumentation .

Studying Environmental Processes

Geosmin-d3 aids in studying environmental processes. It helps researchers understand the impact of various factors on the environment and how these factors interact with each other.

Sensory Perception Research

Geosmin-d3 is used in sensory perception research. It is known for its distinctive earthy scent, and researchers use it to study how different scents are perceived and processed by the human brain.

Flavor Development

Geosmin-d3 is used in flavor development research. It helps researchers understand how different flavors are developed and perceived, and how they can be manipulated to create new and unique flavors.

Material Science Research

Geosmin-d3 is used in material science research . Scientists use it to study the properties of different materials and how they interact with each other .

安全和危害

未来方向

作用机制

Target of Action

Geosmin-d3, like its parent compound Geosmin, primarily targets the olfactory receptors in humans and animals . These receptors play a crucial role in the sense of smell. Geosmin-d3 is known for its distinct earthy odor, which is detectable even at very low concentrations .

Mode of Action

Geosmin-d3 interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response that is interpreted as the characteristic earthy smell .

Biochemical Pathways

The biosynthesis of Geosmin-d3 involves the bacterial geosmin synthase, a bifunctional enzyme . This enzyme catalyzes the cyclisation mechanism from FPP (Farnesyl pyrophosphate) to geosmin .

Result of Action

The primary result of Geosmin-d3’s action is the generation of an earthy smell, which is perceived when the compound binds to olfactory receptors . This smell is often associated with freshly turned soil or the air after a rainstorm .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Geosmin-d3. For instance, the production of Geosmin-d3 can be influenced by the presence of certain bacteria and blue-green algae in the environment . Additionally, the perception of its earthy smell can be influenced by the concentration of the compound in the environment, with the smell becoming noticeable at very low concentrations .

属性

IUPAC Name |

(4R,4aR,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUXFOGCDVKGO-IJLUTSLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@]2([C@]1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401186647 | |

| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,4Ar,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |

CAS RN |

16452-32-7 | |

| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16452-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4alpha,4aalpha,8aalpha)-Octahydro-4,8a-dimethyl-4a(2H)-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016452327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)

![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)